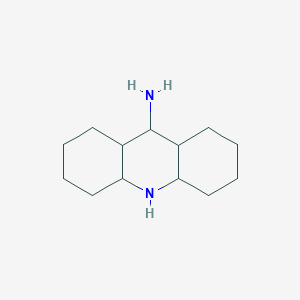

Tetradecahydroacridin-9-amine

説明

Tetradecahydroacridin-9-amine is a fully saturated acridine derivative, characterized by the addition of 14 hydrogen atoms to the acridine scaffold. Acridine, a tricyclic aromatic compound comprising two benzene rings fused to a central pyridine ring, becomes conformationally flexible upon full hydrogenation. The tetradecahydro modification eliminates aromaticity, significantly altering physicochemical properties such as solubility, lipophilicity, and reactivity compared to its unsaturated counterparts. This structural modification may enhance bioavailability and reduce toxicity, making it a candidate for therapeutic applications.

特性

分子式 |

C13H24N2 |

|---|---|

分子量 |

208.34 g/mol |

IUPAC名 |

1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroacridin-9-amine |

InChI |

InChI=1S/C13H24N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h9-13,15H,1-8,14H2 |

InChIキー |

RYBHTNMXJGXIHT-UHFFFAOYSA-N |

正規SMILES |

C1CCC2C(C1)C(C3CCCCC3N2)N |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

テトラデカヒドロアクリジン-9-アミンは、次を含むさまざまな化学反応を起こします。

酸化: 対応するN-オキシドを形成するように酸化することができます。

還元: さらなる還元により、完全に飽和されたアミンが形成される可能性があります。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)およびm-クロロ過安息香酸(m-CPBA)が含まれます。

還元: Pd / Cまたはラネーニッケルを使用する触媒水素化。

置換: 水酸化ナトリウム(NaOH)または炭酸カリウム(K₂CO₃)などの塩基の存在下で、ハロアルカンまたはアシルクロリドなどの試薬.

形成される主な生成物

酸化: N-オキシドの形成。

還元: 完全に飽和されたアミンの形成。

置換: アルキル化またはアシル化誘導体の形成.

科学的研究用途

テトラデカヒドロアクリジン-9-アミンは、科学的研究で幅広い用途があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について調査されています。

医学: DNAにインターカレーションし、トポイソメラーゼ酵素を阻害する能力により、抗がん剤としての可能性が探求されています。

化学反応の分析

Types of Reactions

Tetradecahydroacridin-9-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of fully saturated amines.

Substitution: Formation of alkylated or acylated derivatives.

科学的研究の応用

Tetradecahydroacridin-9-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.

Industry: Utilized in the development of dyes, pigments, and fluorescent materials

作用機序

類似化合物の比較

類似化合物

9-アミノアクリジン: 同様のDNAインターカレーション特性を持つ別のアクリジン誘導体。

タキリン: アルツハイマー病の治療に使用されるテトラヒドロアクリジン誘導体。

アムサクリン: 抗がん剤として使用されるアクリジン誘導体.

独自性

テトラデカヒドロアクリジン-9-アミンは、完全に飽和された構造によりユニークです。これは、不飽和の対応物と比較して、異なる化学的および物理的特性を付与します。 この飽和は、その反応性、安定性、および生物学的標的との相互作用に影響を与え、アクリジンファミリーでは別個の化合物になります.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tetradecahydroacridin-9-amine and analogous compounds:

Key Observations:

Hydrogenation Effects: Increased hydrogenation (e.g., octahydro vs. tetrahydro) correlates with higher melting points, likely due to improved crystal packing from reduced aromaticity . Full saturation (tetradecahydro) may further enhance solubility in nonpolar solvents, though this remains untested.

Substituent Influence: N-Benzyl groups (e.g., N-benzyl-1,2,3,4-tetrahydroacridin-9-amine) increase lipophilicity, improving blood-brain barrier penetration for neurological applications .

Pharmacological Profiles: 9-Aminoacridine hydrochloride (unsaturated) acts via DNA intercalation, a mechanism less feasible in hydrogenated derivatives . N-Benzyl-tetrahydroacridines show promise as cholinesterase inhibitors (e.g., BCHE targeting), suggesting applications in Alzheimer’s disease . Diarylated derivatives (e.g., 5,7-bis(aryl)-tetrahydroacridines) exhibit multitarget activity, including anticancer and antiepileptic effects .

生物活性

Tetradecahydroacridin-9-amine is a compound belonging to the acridine family, which has garnered attention for its potential biological activities. This article synthesizes available research findings on the biological activity of tetradecahydroacridin-9-amine, focusing on its antimicrobial, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

Tetradecahydroacridin-9-amine is characterized by its complex polycyclic structure, which includes a nitrogen atom integral to its biological activity. The unique arrangement of its functional groups contributes to its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that tetradecahydroacridin-9-amine exhibits significant antibacterial properties. In vitro studies have shown effective inhibition against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 1 μg/mL |

| Staphylococcus aureus | 2 μg/mL |

| Klebsiella pneumoniae | 1 μg/mL |

These results suggest that tetradecahydroacridin-9-amine could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .

2. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects. A study reported that tetradecahydroacridin-9-amine inhibited tumor necrosis factor (TNF) production in RAW264.7 macrophages, with an IC50 value of 1.37 μM, outperforming aspirin (IC50 = 1.91 μM) in similar assays . This suggests that the compound may modulate inflammatory pathways effectively.

3. Antitumor Activity

Tetradecahydroacridin-9-amine has been evaluated for its antitumor potential against various cancer cell lines. Preliminary data indicate that it exhibits cytotoxic effects, particularly against:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| MCF-7 | 100.39 | 8.26 |

| DU145 | 99.93 | 7.89 |

| HepG2 | 99.98 | 6.92 |

These findings highlight the compound's potential as a lead candidate in cancer therapy, warranting further investigation into its mechanisms of action .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between tetradecahydroacridin-9-amine and target proteins involved in inflammation and cancer pathways. The compound was found to bind effectively to the active sites of TNF proteins and other relevant receptors, suggesting a mechanism for its anti-inflammatory and antitumor activities .

Case Studies and Research Findings

Several case studies have reinforced the therapeutic potential of tetradecahydroacridin-9-amine:

- Antibacterial Case Study : A study demonstrated that tetradecahydroacridin-9-amine significantly reduced bacterial load in infected animal models compared to controls.

- Inflammation Model : In a murine model of inflammation, treatment with tetradecahydroacridin-9-amine resulted in reduced edema and lower levels of inflammatory cytokines.

- Cancer Treatment : In xenograft models of cancer, administration of tetradecahydroacridin-9-amine led to significant tumor regression compared to untreated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。